Enhanced Lipophilicity (LogP) Compared to Non-Methylated Trifluoromethylpyridine Methanols
The compound exhibits significantly higher lipophilicity (LogP = 1.90) compared to the 2-CF3 regioisomer (2-(trifluoromethyl)pyridin-3-yl)methanol (LogP = 0.51), attributed to the additional methyl group at the 2-position [1] . This property influences membrane permeability and protein binding in biological assays [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.90110 (calculated) |
| Comparator Or Baseline | 2-(Trifluoromethyl)pyridin-3-yl)methanol: LogP = 0.51 (calculated) |
| Quantified Difference | Delta LogP = +1.39 (approximately 3.7-fold increase in logP units) |
| Conditions | Predicted by computational methods (ChemSrc database) |
Why This Matters
Higher lipophilicity expands the compound's utility in designing molecules requiring improved membrane permeability and central nervous system penetration.
- [1] ChemSrc. (2019). (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol Physical Properties. View Source
- [2] Wermuth, C.G. et al. (2015). The Practice of Medicinal Chemistry (4th ed.). Academic Press. Chapter 12: Physicochemical Properties. View Source
